Phosphine, bis(1-methylethyl)phenyl-
Description
Phosphine, bis(1-methylethyl)phenyl- (CAS: 6372-43-6), also known as phenyldiisopropylphosphine, is an organophosphorus compound with the molecular formula C₁₂H₁₉P and a molecular weight of 194.25 g/mol . Structurally, it consists of a central phosphorus atom bonded to a phenyl group and two isopropyl (1-methylethyl) substituents. This compound is primarily utilized as a ligand in coordination chemistry and catalysis due to its balanced steric and electronic properties. The isopropyl groups provide moderate steric bulk, while the phenyl group contributes to electronic stabilization, making it suitable for stabilizing transition metal complexes in cross-coupling and hydrogenation reactions .
Properties
CAS No. |
6372-43-6 |
|---|---|
Molecular Formula |
C12H19P |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
phenyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H19P/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
AIFSJAIZLCBORN-UHFFFAOYSA-N |
SMILES |
CC(C)P(C1=CC=CC=C1)C(C)C |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1)C(C)C |
Other CAS No. |
6372-43-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in bis(2-methoxyphenyl)phosphine enhance electron donation to metal centers, making it effective in reactions requiring strong σ-donors . In contrast, trifluoromethyl groups in bis(3,5-di(trifluoromethyl)phenyl)phosphine withdraw electron density, increasing the acidity of the phosphorus atom and stabilizing electron-deficient metal complexes .
Steric Bulk :
- bis(1-methylethyl)phenylphosphine strikes a balance between steric bulk (from isopropyl groups) and electronic effects (from phenyl). This balance is ideal for reactions like Suzuki-Miyaura coupling, where moderate steric hindrance prevents catalyst deactivation without impeding substrate access .
- TERT-BUTYLDIISOPROPYLPHOSPHINE and bis(1-adamantyl)phosphine exhibit greater steric bulk, which is advantageous in stabilizing reactive intermediates in olefin metathesis or C–H activation .
Crystallographic and Packing Behavior
A study comparing phosphine ligands in gold complexes () revealed that substituent volume significantly impacts molecular packing. For example, trifluoromethyl groups reduce packing compactness compared to smaller substituents like hydrogen or fluorine. Similarly, the isopropyl groups in bis(1-methylethyl)phenylphosphine likely result in intermediate packing efficiency, balancing solubility and crystallinity .
Preparation Methods
Preparation via Reaction of Secondary Phosphines with Alkyl Halides
One common and effective method to prepare phosphines such as bis(1-methylethyl)phenylphosphine involves the reaction of a secondary phosphine with an alkyl halide, typically an allyl or alkyl bromide.
-
- The secondary phosphine (e.g., diisobutylphosphine or related) is dissolved in a nonpolar organic solvent such as tetradecane or octadecane.
- Allyl bromide or other alkyl bromides are added gradually to the solution at elevated temperatures (typically 60–80°C).
- Acetonitrile is often added to the reaction mixture to increase the reaction rate and maintain the phosphonium salt intermediate in solution.
- After completion of the alkylation, water and a base such as sodium hydrogen carbonate are added to neutralize the phosphonium salt and facilitate product isolation.
- The reaction is conducted under inert atmosphere (nitrogen) to prevent oxidation of the phosphine to phosphine oxide.
-
- Elevated temperature accelerates the reaction without causing the alkyl halide to vaporize excessively.
- Use of acetonitrile enhances reaction kinetics and product separation.
- Nonpolar solvents with boiling points slightly higher than the product assist in distillation and purification.
| Component | Quantity (g) | Role |
|---|---|---|
| Diisobutylphosphine | 176 | Secondary phosphine precursor |
| Acetonitrile | 55 | Reaction rate enhancer |
| Tetradecane | 59 | Nonpolar solvent |
| Allylbromide | 131 | Alkylating agent |
| Water | 250 | Added post-reaction for workup |
| Sodium hydrogen carbonate | 84 | Neutralizes phosphonium salt |
- Procedure Summary:
- Heat the mixture to 70°C.
- Add allylbromide over 2 hours.
- Maintain at 70°C for 1 hour post-addition.
- Cool to 40°C, add nitrogen-purged water.
- Add sodium hydrogen carbonate slowly until CO2 evolution ceases.
- Separate layers and wash organic phase with nitrogen-purged water.
This method yields the desired phosphine with minimized oxidation and good purity.
Synthesis from Halogenophosphines and Organometallic Reagents
Another widely used approach to synthesize tertiary phosphines, including bis(1-methylethyl)phenylphosphine, is the reaction of halogenophosphines (e.g., chlorophosphines) with organometallic reagents such as Grignard reagents or organolithium compounds.
-
- Chlorophosphine (e.g., phenylphosphorus dichloride) reacts with organometallic reagents derived from isopropyl groups (e.g., isopropylmagnesium bromide).
- The nucleophilic organometallic reagent substitutes the chlorine atoms on phosphorus, forming the desired phosphine.
-
- This method allows precise control over substitution patterns.
- Requires strictly anhydrous and inert atmosphere conditions due to the sensitivity of organometallic reagents.
- The reaction is often performed in ether solvents such as diethyl ether or tetrahydrofuran (THF).
- The product is purified by recrystallization or chromatography.
-
- High selectivity and yield.
- Versatile for synthesizing various substituted phosphines.
- Well-established and scalable.
-
- Requires handling of moisture-sensitive reagents.
- Air-sensitive phosphines require inert atmosphere techniques.
This method is supported by literature reviews on tertiary phosphine synthesis highlighting its broad applicability and robustness.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Secondary Phosphine + Alkyl Halide | Secondary phosphine, allylbromide, acetonitrile, nonpolar solvent | 60–80°C, inert atmosphere | Simple, good yield, scalable | Requires careful temperature control |
| Halogenophosphine + Organometallic | Chlorophosphine, Grignard or organolithium reagents | Anhydrous, inert atmosphere, ether solvents | High selectivity, broad scope | Moisture sensitive, air sensitive |
| Lithiation + Nucleophilic Addition | Aryl bromide, n-butyllithium, phosphorus electrophile | Low temperature, inert atmosphere | Enables bulky/complex substituents | Requires low temp, sensitive reagents |
Research Findings and Notes
Reaction of secondary phosphines with allyl bromide in the presence of acetonitrile and nonpolar solvents is well-documented to improve reaction rate and facilitate product isolation. The presence of acetonitrile is crucial for maintaining intermediate solubility and accelerating reaction kinetics.
The oxidation of phosphines to phosphine oxides is a common side reaction; thus, reactions are performed under nitrogen or inert gas to minimize this.
The halogenophosphine route remains the most universal and widely applied method for tertiary phosphine synthesis, including bis(1-methylethyl)phenylphosphine, due to its versatility and high yields.
Lithiation methods, while more complex, provide access to sterically hindered phosphines and are valuable for ligand design in organometallic chemistry.
Q & A
Q. What are the optimal synthetic routes for Phosphine, bis(1-methylethyl)phenyl- in academic laboratories?
The synthesis typically involves palladium- or gold-catalyzed cross-coupling reactions. For example, bulky phosphine ligands like bis(1-methylethyl)phenylphosphine are synthesized via Buchwald-Hartwig amination or ligand substitution reactions. Steric hindrance from the isopropyl and phenyl groups necessitates slow addition of reagents and inert atmosphere conditions to prevent oxidation. Purification often requires column chromatography under nitrogen or recrystallization from non-polar solvents like hexanes .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing Phosphine, bis(1-methylethyl)phenyl-?
- NMR Spectroscopy : P NMR is critical for confirming phosphorus coordination (typical δ range: -5 to +25 ppm for tertiary phosphines). H and C NMR resolve steric environments of isopropyl and aryl groups.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The Cambridge Structural Database (CSD) provides comparative bond length/angle data (e.g., P–C bond: ~1.82–1.85 Å) .
Q. What are the primary applications of Phosphine, bis(1-methylethyl)phenyl- in catalysis?
This ligand is used in gold(I)-catalyzed [2+2] cycloadditions and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Its steric bulk enhances selectivity by stabilizing low-coordination metal centers. For example, in Au(I) complexes, it facilitates alkene-alkyne cyclization with >90% yield under mild conditions .
Advanced Research Questions
Q. How do steric and electronic properties of Phosphine, bis(1-methylethyl)phenyl- influence catalytic activity in cross-coupling reactions?
Steric parameters (e.g., Tolman cone angle >160°) hinder undesired side reactions but may slow transmetalation steps. Electronic effects are probed via IR spectroscopy (CO stretching frequencies in metal carbonyl complexes) or DFT calculations. Adjusting substituents on the aryl group (e.g., electron-withdrawing groups) can modulate metal-phosphine bond strength and catalytic turnover .
Q. What computational methods are used to model the reactivity of metal complexes containing Phosphine, bis(1-methylethyl)phenyl-?
Density Functional Theory (DFT) with B3LYP/6-31G* basis sets predicts geometries and reaction pathways. For example, calculations on Au(I)-phosphine intermediates reveal ligand-induced distortion in transition states, explaining regioselectivity in cycloadditions. Solvent effects are modeled using PCM (Polarizable Continuum Model) .
Q. How can researchers resolve contradictions between experimental and computational data for Phosphine, bis(1-methylethyl)phenyl- derivatives?
Discrepancies in bond lengths or reaction energetics may arise from inadequate basis sets or neglect of dispersion forces. Validation strategies include:
- Re-examining crystallographic data (e.g., SHELXL refinement with TWIN/BASF commands for twinned crystals) .
- Benchmarking computational results against high-resolution CSD entries .
- Experimental validation via kinetic studies (e.g., Eyring plots to compare activation parameters).
Q. What methodologies are recommended for assessing the environmental and toxicological profiles of Phosphine, bis(1-methylethyl)phenyl-?
- Environmental Persistence : OECD 301 biodegradation tests or hydrolysis studies at varying pH.
- Toxicity Screening :
Q. How does ligand decomposition impact the reproducibility of catalytic reactions involving Phosphine, bis(1-methylethyl)phenyl-?
Decomposition pathways (e.g., oxidation to phosphine oxide) are monitored via P NMR and GC-MS. Mitigation strategies include:
- Rigorous solvent degassing to exclude oxygen.
- Addition of radical scavengers (e.g., BHT).
- Use of pre-formed metal complexes (e.g., tBuXPhos-Pd-G1 precatalyst) to bypass unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
